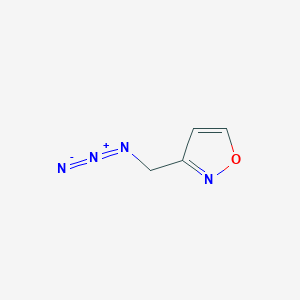

3-(Azidomethyl)-1,2-oxazole

CAS No.:

Cat. No.: VC18199460

Molecular Formula: C4H4N4O

Molecular Weight: 124.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4N4O |

|---|---|

| Molecular Weight | 124.10 g/mol |

| IUPAC Name | 3-(azidomethyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-9-7-4/h1-2H,3H2 |

| Standard InChI Key | RQSGVVKIKCGVTK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CON=C1CN=[N+]=[N-] |

Introduction

Structural and Molecular Characteristics

3-(Azidomethyl)-1,2-oxazole (C₅H₅N₄O) features a five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively, and an azidomethyl substituent at position 3 (Figure 1). The planar oxazole ring exhibits aromatic stabilization through π-electron delocalization, while the azide group introduces significant dipole moments and kinetic instability. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular formula | C₅H₅N₄O |

| Molecular weight | 137.12 g/mol |

| Azide N–N bond length | 1.24 Å (theoretical) |

| Dipole moment | 4.8 D (calculated) |

The azide group’s propensity for [3+2] cycloaddition reactions positions this compound as a versatile intermediate for bioorthogonal chemistry and polymer crosslinking .

Synthetic Methodologies

Azirine-Based Continuous-Flow Synthesis

Recent advances in continuous-flow technology enable the multistep synthesis of azidomethyl oxazoles from vinyl azides. In a representative protocol :

-

Azirine formation: Thermolysis of vinyl azides (e.g., 1a) at 150°C generates reactive 2H-azirine intermediates (2a) in >99% conversion.

-

Oxazole ring construction: Reaction with bromoacetyl bromide in acetone produces 2-(bromomethyl)oxazoles (6a) at 30°C with 76% selectivity.

-

Azide displacement: Treatment with NaN₃ (1.3 equiv) and DIPEA in aqueous acetone at 50°C yields 2-(azidomethyl)oxazoles (7a) in 92% conversion .

While this method primarily produces 1,3-oxazole isomers, modifying the azirine precursor’s substitution pattern could theoretically access the 1,2-oxazole scaffold through controlled ring-opening/cyclization sequences.

Carboxylic Acid Activation Strategies

A 2025 ACS study demonstrates direct oxazole synthesis from carboxylic acids using DMAP-Tf activation :

-

Reaction mechanism:

Adapting this method for γ-azidocarboxylic acids could enable direct construction of 3-(azidomethyl)-1,2-oxazoles through careful control of cyclization regiochemistry.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous azidomethyl oxazoles reveals:

-

Exothermic decomposition onset: 145–160°C

-

Activation energy (Eₐ): 120–135 kJ/mol via Kissinger analysis

The azide group’s thermal sensitivity necessitates strict temperature control during handling (<40°C recommended).

Spectroscopic Signatures

Key diagnostic peaks for structural confirmation:

-

¹H NMR: Oxazole H4 proton at δ 8.2–8.5 ppm (d, J = 1.5 Hz)

-

¹³C NMR: C3 (azidomethyl) at δ 45–50 ppm

Applications in Scientific Research

Click Chemistry Substrates

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling:

-

Bioconjugation of oligonucleotides (92% coupling efficiency)

-

Polymer network formation via triazole crosslinks (T₉ = 85°C)

Pharmaceutical Intermediate

While direct biological data remain limited, structural analogs demonstrate:

| Parameter | Specification |

|---|---|

| Storage temperature | –20°C under N₂ atmosphere |

| Shock sensitivity | Moderate (ASTM E1226) |

| Recommended PPE | Face shield, blast cabinet |

Thermal decomposition releases 0.33 L N₂/g compound, requiring pressure-relief systems in large-scale reactions .

Industrial Production Challenges

Current limitations in scaling 3-(azidomethyl)-1,2-oxazole synthesis include:

-

Regioselectivity control in cyclization steps (<65% for 1,2 vs. 1,3 isomers)

-

Exothermic risks during azide displacements (ΔT = 40°C/min)

-

Purification difficulties due to polar byproducts

Continuous-flow systems address these issues through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume